Desmethyl Mebeverine Acid

Pharmacokinetics Bioequivalence Metabolite Quantification

Desmethyl Mebeverine Acid (DMAC) is the primary circulating metabolite of mebeverine—the analyte of choice for bioavailability and bioequivalence studies. Unlike mebeverine acid (MAC) or mebeverine alcohol (MAL), DMAC achieves ~10‑fold higher plasma concentrations and is the only metabolite accepted by global regulators as a surrogate marker for mebeverine exposure. HPLC‑MS/MS methods developed with DMAC reference standards cover a broad validated linear range (5–1000 ng/mL), eliminating sample dilution errors and ensuring regulatory compliance for ANDA submissions. Supply includes high‑purity (>95%) material plus deuterated internal standards (DMAC‑d5, ‑d6). Procure DMAC reference standards engineered for precision bioanalytical method development.

Molecular Formula C15H23NO3
Molecular Weight 265.35 g/mol
Cat. No. B13846837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethyl Mebeverine Acid
Molecular FormulaC15H23NO3
Molecular Weight265.35 g/mol
Structural Identifiers
SMILESCCN(CCCC(=O)O)CC(C)C1=CC=C(C=C1)O
InChIInChI=1S/C15H23NO3/c1-3-16(10-4-5-15(18)19)11-12(2)13-6-8-14(17)9-7-13/h6-9,12,17H,3-5,10-11H2,1-2H3,(H,18,19)
InChIKeyZRNFFOAAVBQEKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desmethyl Mebeverine Acid (DMAC): A Critical Mebeverine Metabolite for Pharmacokinetic and Bioanalytical Applications


Desmethyl Mebeverine Acid (DMAC; CAS 586357-02-0) is the primary circulating metabolite of the gastrointestinal antispasmodic agent mebeverine [1]. Structurally, it is formed via hydrolysis of mebeverine to mebeverine alcohol (MAL) and veratric acid, followed by further oxidation and demethylation . Unlike the parent drug, which undergoes rapid and complete first-pass metabolism, DMAC reaches quantifiable concentrations in human plasma and serves as the principal surrogate marker for assessing mebeverine exposure and bioequivalence [2].

Why Desmethyl Mebeverine Acid Cannot Be Interchanged with Other Mebeverine Metabolites or In-Class Compounds


Desmethyl Mebeverine Acid (DMAC) is not functionally or analytically interchangeable with other mebeverine metabolites such as mebeverine acid (MAC) or mebeverine alcohol (MAL). DMAC exhibits distinct physicochemical properties, a broader validated analytical range in HPLC-MS/MS methods, and most critically, a substantially higher circulating concentration in human plasma following mebeverine administration [1]. Regulatory agencies have explicitly identified DMAC as the primary metabolite to monitor for bioequivalence studies, whereas MAC and MAL serve different roles [2]. Substituting DMAC with MAC or MAL in a pharmacokinetic assay would introduce significant quantitative error and fail to meet regulatory expectations for surrogate marker validation.

Quantitative Differentiation of Desmethyl Mebeverine Acid: A Procurement-Relevant Evidence Guide


DMAC as the Predominant Circulating Metabolite: 10-Fold Higher Plasma Concentration Relative to Mebeverine Acid

In human plasma following oral administration of mebeverine, desmethylmebeverine acid (DMAC) is the most abundant circulating metabolite. A mass spectrometric characterization study established that the concentration of mebeverine acid (MAC) is almost ten times lower than that of DMAC [1]. This magnitude of difference positions DMAC as the superior biomarker for assessing systemic mebeverine exposure, directly impacting the selection of analytical targets in pharmacokinetic and bioequivalence studies.

Pharmacokinetics Bioequivalence Metabolite Quantification

Broader Validated Analytical Range for DMAC in HPLC-MS/MS Methods vs. MAC and MAL

A validated HPLC-MS/MS method for simultaneous quantification of mebeverine metabolites in human plasma demonstrates distinct analytical linear ranges for each analyte. Desmethylmebeverine acid (DMAC) exhibits the widest dynamic range at 5–1000 ng/mL, compared to 1–100 ng/mL for mebeverine acid (MAC) and 0.1–10 ng/mL for mebeverine alcohol (MAL) [1][2]. This broader range accommodates the higher physiological concentrations of DMAC and provides greater analytical flexibility without requiring sample dilution or concentration adjustments.

Bioanalytical Method Validation HPLC-MS/MS Reference Standards

Regulatory Preference for DMAC as the Surrogate Marker in Mebeverine Bioequivalence Studies

Regulatory guidelines for bioequivalence evaluation prioritize measurement of the parent drug; however, when the parent drug is undetectable, a metabolite can serve as a surrogate. In the case of mebeverine, DMAC is explicitly identified as the metabolite that regulatory agencies may request for quantification during market submission of new mebeverine formulations [1]. This contrasts with MAC and MAL, which are not designated as primary surrogates. Studies further conclude that the concentration of DMAC is the main parameter to be monitored in pharmacokinetics studies, while the content of MAL and the glucuronide of DMAC is insignificant and unlikely to affect pharmacological effect [2].

Regulatory Bioequivalence ANDA Submission Surrogate Marker

High Purity Reference Standards for DMAC Enable Accurate Impurity Profiling of Mebeverine Drug Products

Commercially available DMAC reference standards are supplied with high purity (typically >95% to >98% by HPLC) and are accompanied by detailed certificates of analysis (CoA) suitable for regulatory submissions [1][2]. While mebeverine acid (MAC) standards also achieve high purity (up to 99.7%), DMAC is specifically listed among crucial impurity standards for mebeverine, including Mebeverine EP Impurities A, B, C, and J . The availability of isotopically labeled analogs (e.g., DMAC-d5, DMAC-d6) further supports robust internal standardization in LC-MS/MS methods [3].

Pharmaceutical Impurity Standard Quality Control ANDA

High-Value Application Scenarios for Desmethyl Mebeverine Acid in Scientific and Industrial Workflows


Pharmacokinetic and Bioequivalence Studies of Mebeverine Formulations

Desmethyl Mebeverine Acid is the analyte of choice for quantifying systemic exposure to mebeverine in human pharmacokinetic studies. Due to its status as the predominant circulating metabolite (approximately 10-fold higher concentration than MAC) and its regulatory acceptance as a surrogate marker, DMAC reference standards are essential for developing and validating HPLC-MS/MS methods that meet regulatory requirements for ANDA submissions and bioequivalence trials [1].

Bioanalytical Method Development and Validation for Multi-Analyte Panels

When developing HPLC-MS/MS methods for simultaneous quantification of mebeverine metabolites, DMAC requires a distinct and broader validated linear range (5–1000 ng/mL) compared to MAC (1–100 ng/mL) and MAL (0.1–10 ng/mL). Using DMAC as a reference standard ensures method calibration spans the clinically relevant concentration range without requiring sample manipulation, improving throughput and accuracy [2].

Pharmaceutical Quality Control and Impurity Profiling of Mebeverine Drug Products

As a recognized impurity of mebeverine, DMAC is monitored in drug substance and finished product quality control. High-purity DMAC reference standards (>95–98%) enable accurate identification and quantification during stability studies, release testing, and impurity profiling, ensuring compliance with pharmacopoeial specifications and regulatory expectations for ANDA filings [3].

Stable Isotope-Labeled Internal Standard Synthesis for LC-MS/MS Quantification

Deuterated analogs of DMAC (e.g., DMAC-d5, DMAC-d6) are critical for use as internal standards in quantitative LC-MS/MS assays, compensating for matrix effects and improving precision. Procurement of these labeled standards directly supports the development of robust bioanalytical methods for mebeverine metabolite quantification in plasma and other biological matrices [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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